molecular formula C17H17ClN2O2 B3060100 Methyl 6-benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate CAS No. 1706446-72-1

Methyl 6-benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate

Cat. No.: B3060100
CAS No.: 1706446-72-1
M. Wt: 316.8
InChI Key: IWLMCTGUSMQCNL-UHFFFAOYSA-N
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Description

Methyl 6-benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate (CAS 1706446-72-1) is a high-value chemical intermediate in organic and medicinal chemistry research. This compound features a tetrahydro-1,6-naphthyridine core, a privileged scaffold in drug discovery known for its significant biological activities . With a molecular formula of C17H17ClN2O2 and a molecular weight of 316.78 g/mol , it serves as a key synthetic precursor. Research highlights its critical role in the synthesis of complex molecules, such as TAK-828F, a potent and selective RORγt inverse agonist investigated for the treatment of autoimmune diseases . The 2-chloro and ester functional groups on its structure make it a versatile building block for further functionalization via cross-coupling and other nucleophilic substitution reactions, enabling the exploration of structure-activity relationships . This product is intended for research purposes only and is not approved for human, veterinary, or diagnostic use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this compound in a appropriately controlled laboratory environment.

Properties

IUPAC Name

methyl 6-benzyl-2-chloro-7,8-dihydro-5H-1,6-naphthyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-22-17(21)13-9-16(18)19-15-7-8-20(11-14(13)15)10-12-5-3-2-4-6-12/h2-6,9H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLMCTGUSMQCNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1CN(CC2)CC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001116600
Record name 1,6-Naphthyridine-4-carboxylic acid, 2-chloro-5,6,7,8-tetrahydro-6-(phenylmethyl)-, methyl ester
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Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1706446-72-1
Record name 1,6-Naphthyridine-4-carboxylic acid, 2-chloro-5,6,7,8-tetrahydro-6-(phenylmethyl)-, methyl ester
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URL https://commonchemistry.cas.org/detail?cas_rn=1706446-72-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Naphthyridine-4-carboxylic acid, 2-chloro-5,6,7,8-tetrahydro-6-(phenylmethyl)-, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate
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Mechanism of Action

Mode of Action

It is known that 1,6-naphthyridines, to which this compound belongs, have a wide range of biological applications. The compound’s interaction with its targets and any resulting changes would depend on the specific target and the context of its use.

Biochemical Pathways

Given the wide range of biological applications of 1,6-naphthyridines, it can be inferred that this compound may affect multiple biochemical pathways.

Result of Action

Given the wide range of biological applications of 1,6-naphthyridines, it can be inferred that this compound may have various molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

Methyl 6-benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate is pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and antioxidant activities

Cellular Effects

The effects of this compound on various types of cells and cellular processes are still being studied. It has been reported to exhibit anticancer properties, suggesting that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is likely to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Biological Activity

Methyl 6-benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate (CAS No. 1706446-72-1) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H17_{17}ClN2_2O2_2 with a molecular weight of 316.78 g/mol. The compound features a naphthyridine core which is known for various pharmacological activities.

PropertyValue
Molecular FormulaC17_{17}H17_{17}ClN2_2O2_2
Molecular Weight316.78 g/mol
CAS Number1706446-72-1
PurityNot specified

Biological Activity

Research indicates that compounds with naphthyridine structures often exhibit diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail specific findings related to this compound.

Antimicrobial Activity

Studies have shown that derivatives of naphthyridines can possess significant antimicrobial properties. For instance, compounds similar to Methyl 6-benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine have demonstrated effectiveness against various bacterial strains in vitro. Specific assays revealed minimum inhibitory concentrations (MICs) indicating potent activity against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Naphthyridine derivatives have been evaluated for their anti-inflammatory potential. In vitro studies suggest that this compound may inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in cell cultures.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In cell line studies involving various cancer types (e.g., breast cancer and leukemia), it was found to induce apoptosis and inhibit cell proliferation at specific concentrations. The mechanism of action appears to involve modulation of apoptotic pathways and interference with cell cycle progression.

Case Studies

Several case studies have highlighted the biological effects of naphthyridine derivatives:

  • Antimicrobial Efficacy : A study demonstrated that a related naphthyridine derivative exhibited an MIC of 4 µg/mL against Staphylococcus aureus.
  • Inflammation Model : In a murine model of inflammation, treatment with the compound resulted in a significant reduction in paw edema compared to control groups.
  • Cancer Cell Line Study : In vitro testing on MCF-7 breast cancer cells showed that treatment with the compound at concentrations of 10 µM led to a 50% reduction in cell viability after 48 hours.

Comparison with Similar Compounds

6-Benzyl-2-Chloro-5,6,7,8-Tetrahydro-1,6-Naphthyridine

  • Key Differences : Lacks the methyl ester at position 3.
  • Synthesis : Prepared via chlorination of 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one (83% yield) .
  • Applications : Serves as an intermediate for antifolate agents and kinase inhibitors, leveraging the unmodified position 4 for further functionalization .

tert-Butyl 2-Methyl-7,8-Dihydropyrido[4,3-d]Pyrimidine-6(5H)-Carboxylate

  • Structural Features : Replaces the benzyl group with a tert-butyl carbamate and introduces a pyrimidine ring.
  • Role: Used in synthesizing polysubstituted 2-aminopyrimidines, highlighting the versatility of ester-protected naphthyridines in medicinal chemistry .

6-Methyl-5,6,7,8-Tetrahydro-1,6-Naphthyridine

  • Modifications : Lacks both the chloro and ester substituents.
  • Synthesis: Generated from 1-methyl-4-piperidinone and 3-aminoacrolein (35% yield as oxalate salt) .
  • Significance : Demonstrates how alkyl substituents at position 6 simplify the scaffold for structure-activity relationship (SAR) studies .

Functional Group Comparisons

Compound Name Substituents (Position) Molecular Formula Key Applications/Properties Reference
Target Compound Cl (2), Benzyl (6), COOMe (4) C₁₇H₁₇ClN₂O₂ Predicted CCS data; unexplored applications
6-Benzyl-2-Cl-THN (no ester) Cl (2), Benzyl (6) C₁₅H₁₅ClN₂ Intermediate for antifolates
tert-Butyl 2-Me-Pyrido[4,3-d]pyrimidine-6-carboxylate Me (2), tert-Boc (6) C₁₅H₂₁N₃O₂ Precursor for 2-aminopyrimidines
6-Me-THN (no Cl or ester) Me (6) C₉H₁₂N₂ SAR studies for kinase inhibitors

Key Trends :

  • Chlorine at Position 2 : Enhances electrophilicity, enabling nucleophilic substitutions (e.g., Suzuki couplings) .
  • Ester at Position 4 : The methyl ester in the target compound may improve solubility compared to tert-butyl analogues but could limit metabolic stability .

Q & A

Q. What are the recommended synthetic routes for Methyl 6-benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate, and how do reaction conditions influence yield?

A common method involves cyclocondensation of 1-benzyl-4-piperidinone derivatives with appropriately substituted acroleins or acrylamides. For example, reacting 1-benzyl-4-piperidinone with 3-aminoacrolein in the presence of catalysts like BF₃·Et₂O or ammonium acetate under reflux conditions (e.g., xylene, 120°C, 16 hours) yields the tetrahydro-1,6-naphthyridine core . Chlorination at the 2-position can be achieved using POCl₃ or PCl₅, followed by esterification at the 4-position with methyl chloroformate. Yields typically range from 23% to 35%, depending on solvent choice and catalyst efficiency .

Q. How can researchers validate the structural identity of this compound?

Key analytical techniques include:

  • High-Resolution Mass Spectrometry (HRMS): Confirm the molecular formula using the exact mass (e.g., 258.0994 for the parent ion) .
  • NMR Spectroscopy: Look for characteristic signals, such as the benzyl protons (δ 7.2–7.4 ppm, multiplet), methyl ester (δ 3.8–4.0 ppm, singlet), and tetrahydro-naphthyridine backbone protons (δ 2.5–3.5 ppm, multiplet) .
  • X-ray Crystallography: Use SHELXL for small-molecule refinement to resolve stereochemical ambiguities. ORTEP-3 can generate molecular graphics for publication .

Q. What are the common impurities encountered during synthesis, and how are they addressed?

Impurities often arise from incomplete chlorination (e.g., residual hydroxyl groups at C2) or esterification byproducts. Purity can be improved via:

  • Column Chromatography: Use silica gel with gradients of ethyl acetate/hexane.
  • Recrystallization: Optimize solvent systems (e.g., ethanol/water mixtures).
    Purity ≥95% is achievable, as validated by HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How does the benzyl substituent at C6 influence the compound’s reactivity in further functionalization?

The benzyl group enhances steric hindrance, limiting nucleophilic attacks at C5. However, it can be selectively removed via hydrogenolysis (H₂, Pd/C) to generate intermediates for C6 derivatization. For example, replacing benzyl with Boc (tert-butoxycarbonyl) enables downstream coupling reactions while preserving the naphthyridine core . Computational studies (DFT) suggest that electron-donating groups at C6 increase electron density at C2, affecting halogen displacement kinetics .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

Discrepancies in bond lengths or angles may arise from conformational flexibility or twinning. To address this:

  • High-Resolution Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for improved resolution.
  • Twinned Refinement: Apply SHELXL’s TWIN/BASF commands to model overlapping lattices .
  • Density Functional Theory (DFT): Compare experimental geometries with optimized structures to identify outliers due to crystal packing effects .

Q. How can researchers design experiments to study the compound’s potential as a kinase inhibitor?

  • Molecular Docking: Use AutoDock Vina to screen against kinase ATP-binding pockets (e.g., JAK2, EGFR). Prioritize derivatives with halogen bonds (Cl at C2) for improved target engagement .
  • Kinase Assays: Perform biochemical assays (e.g., ADP-Glo™) at varying concentrations (1 nM–10 µM) to determine IC₅₀ values.
  • SAR Analysis: Correlate substituent effects (e.g., ester vs. carboxylic acid at C4) with activity trends .

Methodological Considerations

Q. What computational tools are recommended for predicting the compound’s physicochemical properties?

  • LogP/Dissociation Constants: Use MarvinSketch or ACD/Labs to estimate logP (~2.8) and pKa (ester: ~0.5; amine: ~8.2).
  • Solubility: Predict aqueous solubility (e.g., ~0.1 mg/mL in PBS) via COSMO-RS simulations .

Q. How should researchers handle discrepancies in synthetic yields reported across studies?

  • Reaction Monitoring: Use in-situ FTIR or LC-MS to identify intermediates and optimize reaction time.
  • DoE (Design of Experiments): Apply factorial designs to test variables (temperature, catalyst loading) and identify critical parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate
Reactant of Route 2
Methyl 6-benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate

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